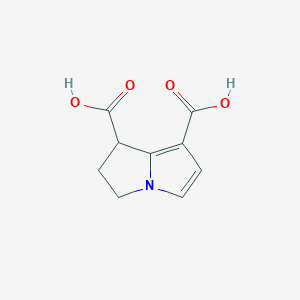
2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid
Cat. No. B1611255
Key on ui cas rn:
66635-69-6
M. Wt: 195.17 g/mol
InChI Key: YVNBPFCIKDDTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04835288
Procedure details


n-Butyllithium (2.6M in hexane, 295.5 mL, 0.77 mol) was added dropwise at 0°-3° C., with stirring, to a solution of di(isopropyl)amine (109.3 mL, 78.9 g, 0.78 mol) in tetrahydrofuran (freshly distilled, 200 mL). The resulting solution was transferred to an addition funnel and added dropwise at room temperature to a stirred solution of methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate (150.0 g, 0.58 mol) in tetrahydrofuran (dry, 750 mL). The addition took 4 hours, and the temperature was maintained in the range of 23°-27° C. The resulting solution was stirred for 16 hours, then diluted with water (500 mL) over 10 minutes with slight heat evolution. The solvents were stripped by atmospheric distillation to a pot temperature of 75° C. The pot solution was cooled to 50° C. and sodium hydroxide (53.0 g, 1.33 mol) added; then methanol was removed by atmospheric distillation to a pot temperature of 95° C.; with a total of 1370 mL of solvents collected. The pot solution was cooled to -3°-0° C. and acidified with hydrochloric acid (12M, 180 mL, 216 mmol), resulting in a temperature rise to 18° C. The resulting mixture was cooled to -3°-0° C., aged for 30 minutes at that temperature, and filtered, and the precipitate washed with ice-cold water (300 mL) and dried, to give 107.8 g of crude 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylic acid. Assay of the crude material indicated that it contained 96.6% 2,3-dihydro-1H-pyrrolo-[1,2-a]pyrrole-1,7-dicarboxylic acid.



Name
methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate
Quantity
150 g
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.Cl[CH2:14][CH2:15][N:16]1[CH:20]=[CH:19][C:18]([C:21]([O:23]C)=[O:22])=[C:17]1[CH2:25][C:26]([O:28]C)=[O:27].[OH-].[Na+].Cl>O1CCCC1.O>[CH:25]1([C:26]([OH:28])=[O:27])[CH2:14][CH2:15][N:16]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]12 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
295.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
109.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
freshly distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was transferred to an addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained in the range of 23°-27° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvents were stripped by atmospheric distillation to a pot temperature of 75° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then methanol was removed by atmospheric distillation to a pot temperature of 95° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with a total of 1370 mL of solvents collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pot solution was cooled to -3°-0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a temperature rise to 18° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to -3°-0° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
aged for 30 minutes at that temperature
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate washed with ice-cold water (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=2N(CC1)C=CC2C(=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 107.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
